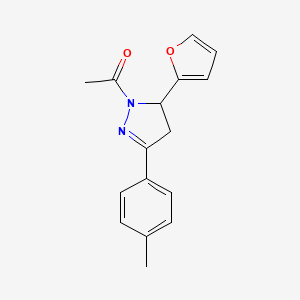
1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The compound is synthesized through several methodologies involving the reaction of furan derivatives with p-tolyl groups and hydrazine derivatives. Notably, the synthesis often employs hydrazonoyl halides as precursors, leading to the formation of various functionalized pyrazole derivatives. Research has shown that modifications in the substituents can significantly influence the biological properties of the resulting compounds .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a series of compounds derived from this structure were evaluated for their antibacterial and antifungal activities against various microorganisms. The results indicated that some derivatives exhibited promising antimicrobial effects comparable to standard antibiotics .
| Compound | Microorganism Tested | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Escherichia coli | High |
| Compound C | Candida albicans | Low |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives, including this compound, have been extensively studied. In vitro assays demonstrated that these compounds could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Specific derivatives showed significant selectivity for COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health .
| Compound | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|
| Compound D | 72% | 8.22 |
| Compound E | 65% | 9.31 |
Cytotoxic Activity
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In particular, studies have indicated that certain derivatives can induce apoptosis in tumor cells while exhibiting minimal toxicity to normal cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Abdelhamid et al. demonstrated that a series of synthesized pyrazole derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly impacted the efficacy of these compounds .
- Case Study on Anti-inflammatory Properties : Sivaramakarthikeyan et al. reported on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model in rats. The results indicated that certain compounds not only reduced inflammation but also had a lower incidence of gastric side effects compared to traditional NSAIDs .
属性
IUPAC Name |
1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-7-13(8-6-11)14-10-15(16-4-3-9-20-16)18(17-14)12(2)19/h3-9,15H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDMJSOAQXJLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














